![molecular formula C16H13N3OS2 B2447487 N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide CAS No. 307510-69-6](/img/structure/B2447487.png)
N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide
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Overview
Description
“N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide” is a chemical compound that has attracted much interest in scientific research. It is a derivative of thiazole carbamothioyl benzamide .
Synthesis Analysis
The thiazole carbamothioyl benzamide derivative (H2L) and its complexes with Mn(II), Cu(II), and Ni(II), are discussed in this study. The reaction between benzoyl isothiocyanate and benzo[d]thiazol-2-amine produced the thiazole carbamothioyl benzamide moiety .Molecular Structure Analysis
Analytical, spectroscopic, and magnetic studies were used to clarify the structures of these substances. DFT confirmed the octahedral construction of all complexes .Chemical Reactions Analysis
Thiazole carbamothioyl benzamide metal complex thermal degradation behavior was investigated. The kinetics for all studied compounds (Ea, A, ΔG*, ΔS*, and ΔH*) have been calculated from thermal degradation phases .Physical And Chemical Properties Analysis
The synthesized compounds’ molar conductivity exhibits a non-electrolytic characteristic .Scientific Research Applications
- For instance, a study by Gulsory and Guzeldemirci (2007) synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one of the compounds demonstrated potent effects against prostate cancer cells .
- Although specific studies on N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide are limited, its structural features make it a candidate for further investigation in this context .
- While these examples are not directly related to N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide, they highlight the potential of thiazole-based compounds in diverse therapeutic areas .
Antitumor and Cytotoxic Activity
O-GlcNAcase Inhibition for Neurodegenerative Diseases
Antifungal Properties
Biological Activities in Related Compounds
Vitamin B1 (Thiamine) Connection
Mechanism of Action
Target of Action
The primary target of N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide, also known as 1-BENZOYL-3-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)THIOUREA, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with COX enzymes, leading to their inhibition . This inhibition disrupts the conversion of arachidonic acid into thromboxane and prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound prevents the formation of pro-inflammatory mediators like thromboxane and prostaglandins from arachidonic acid . This leads to a reduction in inflammation and associated symptoms.
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation and associated symptoms .
properties
IUPAC Name |
N-[(2-methyl-1,3-benzothiazol-5-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10-17-13-9-12(7-8-14(13)22-10)18-16(21)19-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMELIBDPHGNIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide |
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